

# detailed experimental protocol for 4-(Aminomethyl)-2-fluorobenzonitrile synthesis

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## Compound of Interest

Compound Name: 4-(Aminomethyl)-2-fluorobenzonitrile

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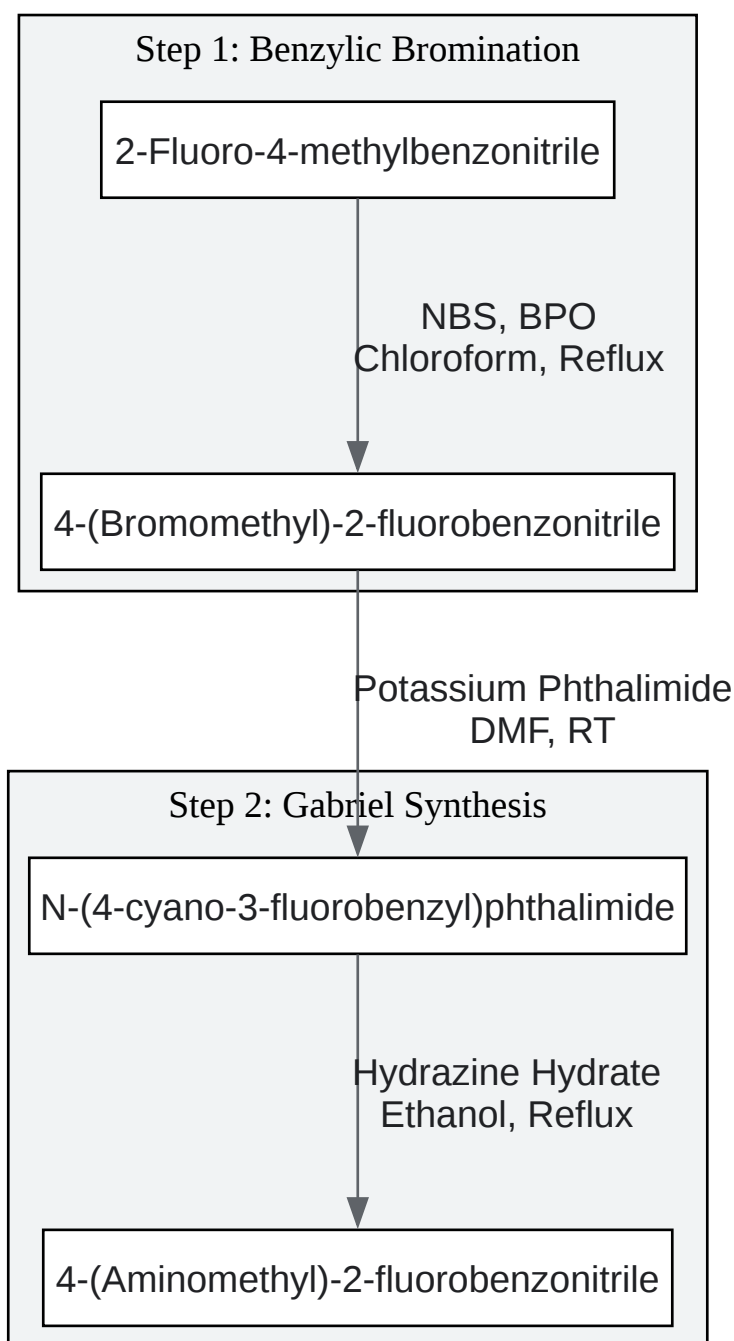
An Application Note and Detailed Protocol for the Synthesis of **4-(Aminomethyl)-2-fluorobenzonitrile**

This document provides a comprehensive, two-step experimental protocol for the synthesis of **4-(aminomethyl)-2-fluorobenzonitrile**, a valuable building block in the development of pharmaceuticals and other specialty chemicals.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development.

## Introduction

**4-(Aminomethyl)-2-fluorobenzonitrile** serves as a key intermediate in the synthesis of various bioactive molecules.[3] The presence of the fluorinated aromatic ring and the aminomethyl group can enhance binding affinity, metabolic stability, and bioavailability of target compounds, making it a desirable scaffold in medicinal chemistry.[3][4] This protocol details a reliable two-step synthesis starting from 2-fluoro-4-methylbenzonitrile, proceeding through a benzylic bromination followed by a Gabriel amine synthesis.

## Overall Reaction Scheme



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Caption: Synthetic workflow for **4-(Aminomethyl)-2-fluorobenzonitrile**.

## Experimental Protocols

## Step 1: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile

This procedure outlines the free-radical bromination of the benzylic methyl group of 2-fluoro-4-methylbenzonitrile.

Materials:

- 2-Fluoro-4-methylbenzonitrile
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO)
- Chloroform ( $\text{CHCl}_3$ )
- Saturated aqueous sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Deionized water
- Saturated brine solution ( $\text{NaCl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Column chromatography setup

## Procedure:

- In a round-bottom flask, dissolve 2-fluoro-4-methylbenzotrile (10 g, 74.07 mmol) in 200 mL of chloroform.[5]
- Add benzoyl peroxide (1 g, 4.13 mmol) to the solution and stir until it is completely dissolved. [5]
- Add N-bromosuccinimide (19.77 g, 111.1 mmol) to the reaction mixture in batches.[5]
- Heat the mixture to reflux and maintain for 12 hours.[5]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.[5]
- Transfer the mixture to a separatory funnel and wash three times with a saturated aqueous sodium bicarbonate solution.[5]
- Wash the organic layer three times with deionized water, followed by three washes with saturated brine.[5]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
- Purify the crude product by column chromatography to yield 4-(bromomethyl)-2-fluorobenzotrile as a light yellow liquid.[5]

## Quantitative Data for Step 1:

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Moles (mmol)	Mass (g)	Yield (%)
2-Fluoro-4-methylbenzotrile	C <sub>8</sub> H <sub>6</sub> FN	135.14	74.07	10.00	-
N-Bromosuccinimide (NBS)	C <sub>4</sub> H <sub>4</sub> BrNO <sub>2</sub>	177.98	111.1	19.77	-
Benzoyl peroxide (BPO)	(C <sub>6</sub> H <sub>5</sub> CO) <sub>2</sub> O <sub>2</sub>	242.23	4.13	1.00	-
4-(Bromomethyl)-2-fluorobenzotrile	C <sub>8</sub> H <sub>5</sub> BrFN	214.03	-	14.00	88.79[5]

## Step 2: Synthesis of 4-(Aminomethyl)-2-fluorobenzotrile

This procedure details the conversion of the benzylic bromide to a primary amine via the Gabriel synthesis. This method is effective in preventing the formation of over-alkylated byproducts.[6]

Materials:

- 4-(Bromomethyl)-2-fluorobenzotrile
- Potassium phthalimide
- N,N-Dimethylformamide (DMF), anhydrous
- Hydrazine hydrate

- Ethanol
- Concentrated Hydrochloric acid (HCl)
- Aqueous Sodium hydroxide (NaOH) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Filtration apparatus (Büchner funnel)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-(bromomethyl)-2-fluorobenzonitrile in anhydrous N,N-dimethylformamide in a round-bottom flask.[6]
- Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.[6]
- Pour the reaction mixture into water and collect the precipitated solid, N-(4-cyano-3-fluorobenzyl)phthalimide, by filtration.[6]

- Wash the solid with water and dry it thoroughly.[6]
- Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.[6]
- Add hydrazine hydrate to the suspension and heat the mixture to reflux for 4 hours.[6]
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.[6]
- Filter the mixture to remove the phthalhydrazide precipitate.[6]
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6]
- Filter and concentrate the solvent under reduced pressure to yield **4-(aminomethyl)-2-fluorobenzonitrile**. The product can be further purified by column chromatography if necessary.

Quantitative Data for Step 2:

Reactant/Product	Molecular Formula	Molecular Weight ( g/mol )	Purity	Appearance
4-(Bromomethyl)-2-fluorobenzonitrile	C <sub>8</sub> H <sub>5</sub> BrFN	214.03	-	Light yellow liquid
Potassium phthalimide	C <sub>8</sub> H <sub>4</sub> KNO <sub>2</sub>	185.22	≥98%	White to off-white powder
Hydrazine hydrate	H <sub>6</sub> N <sub>2</sub> O	50.06	-	Colorless liquid
4-(Aminomethyl)-2-fluorobenzonitrile	C <sub>8</sub> H <sub>7</sub> FN <sub>2</sub>	150.16[3]	≥95%[3]	Orange or light yellow crystalline powder[3]

## Characterization Data

The final product, **4-(aminomethyl)-2-fluorobenzonitrile**, should be characterized by standard analytical techniques to confirm its identity and purity.

Predicted Spectroscopic Data:

Technique	Predicted Data
<sup>1</sup> H NMR	Aromatic protons in the range of δ 7.2-7.6 ppm, a singlet for the aminomethyl (-CH <sub>2</sub> ) protons around δ 3.9 ppm, and a broad singlet for the amine (-NH <sub>2</sub> ) protons.[7]
<sup>13</sup> C NMR	Aromatic carbons, a nitrile carbon (-CN) peak, and an aminomethyl carbon (-CH <sub>2</sub> ) peak.
MS (ESI)	[M+H] <sup>+</sup> at m/z 151.0666.[8]

## Safety Precautions



- All experimental procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- N-Bromosuccinimide is a corrosive and lachrymatory agent.
- Benzoyl peroxide is a strong oxidizing agent and can be explosive.
- Chloroform and dichloromethane are volatile and harmful solvents.
- Hydrazine hydrate is toxic and corrosive.
- Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

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